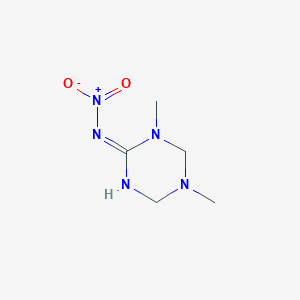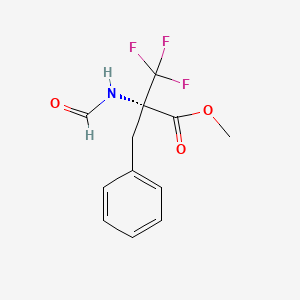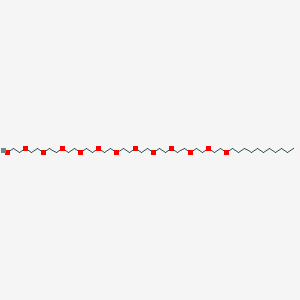
3,5-Dichloro-4-fluorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3,5-Dichloro-4-fluorocinnamic acid involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process can be optimized for higher yield and purity by adjusting reaction parameters and using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 3,5-Dichloro-4-fluorocinnamic acid can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-fluorocinnamic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorocinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways . For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
4-Fluorocinnamic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-fluorocinnamic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H5Cl2FO2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(3,5-dichloro-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
OBCGVJIOENGLLS-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)



![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)



![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)

![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
